2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate
Description
2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a phenyl group at position 2 and a methoxy-acetate-functionalized phenyl group at position 3. This scaffold is notable for its fused bicyclic structure, which combines pyrazole and oxazine moieties. The compound is synthesized via multi-step reactions involving cyclization and acetylation, as inferred from analogous pathways described in the literature (e.g., acetylation of pyranopyrazole precursors in ).
Properties
IUPAC Name |
[2-methoxy-4-(2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16(28)30-23-13-12-18(14-24(23)29-2)25-27-21(19-10-6-7-11-22(19)31-25)15-20(26-27)17-8-4-3-5-9-17/h3-14,21,25H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQPAZCUWYCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the phenyl and methoxy groups. The final step involves the acetylation of the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Data ()
| Parameter | Value for 4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic Acid |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 6.638 Å, b = 10.997 Å, c = 11.141 Å; α = 70.78°, β = 80.85°, γ = 79.15° |
| Density | 1.365 Mg/m³ |
| Melting Point | 477 K |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate, and what critical steps ensure high yield and purity?
- Methodology : The synthesis involves multi-step protocols, including:
-
Step 1 : Formation of the pyrazolo-benzoxazine core via cyclization reactions under reflux conditions (e.g., using ethanol or dioxane as solvents).
-
Step 2 : Functionalization of the phenyl acetate moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
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Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v). Purify intermediates via recrystallization (ethanol or DMF/ethanol mixtures) to minimize impurities .
- Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | None | 65–75 |
| 2 | Dioxane | 80°C | Calcium hydroxide | 70–80 |
Q. How can the molecular structure of this compound be confirmed using X-ray crystallography, and what software is recommended for data refinement?
- Methodology :
- Crystal Growth : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/water mixtures) often yields suitable single crystals.
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for small-molecule crystallography. Collect data at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for structure refinement. Key parameters include:
- Triclinic space group (e.g., P1) with unit cell dimensions a = 6.638 Å, b = 10.997 Å, c = 11.141 Å, α = 70.78°, β = 80.85°, γ = 79.15° .
- Displacement ellipsoids at 35% probability for non-H atoms .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data for pyrazolo-benzoxazine derivatives?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times, and solvent concentrations). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (using NOESY NMR or X-ray data) to rule out confounding factors .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. How can reaction mechanisms for the compound’s formation be elucidated, particularly in multi-step syntheses?
- Methodology :
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates during cyclization steps. Characterize via LC-MS or FT-IR .
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction rates under varying temperatures and solvent polarities. For example, polar aprotic solvents (DMF) may accelerate nucleophilic substitutions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and identify rate-determining steps .
Q. How to design experiments to investigate the compound’s interaction with enzymes or receptors, considering potential off-target effects?
- Methodology :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Include negative controls (e.g., structurally related inactive analogs) .
- Selectivity Profiling : Screen against a panel of related targets (e.g., kinase or GPCR libraries) to assess specificity. For example, pyrazolo-benzoxazines may exhibit cross-reactivity with adenosine receptors .
- Cellular Pathways : Perform transcriptomic or proteomic analyses (RNA-seq, SILAC) to identify downstream effects on signaling pathways like MAPK/ERK .
Data Contradiction Analysis
Q. How to address inconsistencies in solubility and stability data across studies?
- Methodology :
- Standardized Protocols : Use USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method in PBS at pH 7.4). Note that DMSO stock concentrations >10 mM may lead to aggregation .
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via UPLC-MS. Hydrolysis of the acetate group is a common instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
